molecular formula C14H26N2O3S2 B5406787 4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine

4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine

Cat. No.: B5406787
M. Wt: 334.5 g/mol
InChI Key: MCPCBPKFZCGQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine, also known as BCTM, is a chemical compound primarily used in scientific research. It is a heterocyclic compound that contains a piperidine ring and a thiomorpholine ring, which are both important in its mechanism of action. BCTM has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine acts as a selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory. This compound also acts as a modulator of the nicotinic acetylcholine receptor, which is involved in various physiological processes, including muscle contraction, neurotransmitter release, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce anxiety, and enhance synaptic plasticity. This compound has also been shown to have neuroprotective effects, protecting against oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine has several advantages as a research tool, including its selectivity for acetylcholinesterase and its ability to modulate the nicotinic acetylcholine receptor. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, further optimization of the synthesis of this compound could lead to more efficient and cost-effective production of this important research tool.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Its mechanism of action as a selective acetylcholinesterase inhibitor and modulator of the nicotinic acetylcholine receptor makes it a valuable research tool for studying cognitive function, memory, and other physiological processes. Further research on this compound could lead to the development of new therapeutic agents and a better understanding of the cholinergic system and its role in health and disease.

Synthesis Methods

The synthesis of 4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine involves several steps, including the reaction of butylsulfonyl chloride with piperidine to form N-butylsulfonypiperidine. This intermediate is then reacted with thiomorpholine to form this compound. The synthesis of this compound has been optimized over the years, resulting in a more efficient and cost-effective process.

Scientific Research Applications

4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been used to study the role of the cholinergic system in cognitive function and memory. In pharmacology, this compound has been used to study the mechanisms of action of various drugs, including acetylcholinesterase inhibitors.

Properties

IUPAC Name

(1-butylsulfonylpiperidin-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S2/c1-2-3-12-21(18,19)16-6-4-13(5-7-16)14(17)15-8-10-20-11-9-15/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPCBPKFZCGQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.